2-(p-Nonylphenoxy)ethanol

Regulatory compliance REACH Endocrine disruptors

Quantifying NP1EO as a discrete biodegradation intermediate demands a well-defined reference material-generic NPEO mixtures cannot resolve this specific oligomer. This analytical standard directly addresses that gap, enabling precise calibration for environmental water testing under ISO/CD 18857-2 and REACH Annex XVII enforcement. - Discrete CAS 104-35-8 identity eliminates co-elution ambiguity inherent in mixed NPEO formulations. - Enables accurate tracking of the NP1EO→nonylphenol de-ethoxylation step in persistence studies. - Supports SVHC due-diligence quantification at the regulatory threshold of 0.1% w/w.

Molecular Formula C17H28O2
Molecular Weight 264.4 g/mol
CAS No. 104-35-8
Cat. No. B144584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Nonylphenoxy)ethanol
CAS104-35-8
Synonyms2-(4-Nonylphenoxy)ethanol-d4;  2-(p-Nonylphenoxy)ethanol-d4;  2-(4-Nonylphenoxy)ethyl Alcohol-d4;  2-(p-Nonylphenoxy)ethanol-d4;  4-Nonylphenol Monoethoxylate-d4;  Ethylene Glycol Mono-p-nonylphenyl Ether-d4;  Ethylene Glycol p-Nonylphenyl Ether-d4; 
Molecular FormulaC17H28O2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=C(C=C1)OCCO
InChIInChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3
InChIKeyKUXGUCNZFCVULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/
Lower adducts (n<6): soluble in oil;  higher adducts: soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





NP1EO Procurement Guide


2-(p-Nonylphenoxy)ethanol (CAS 104-35-8), also known as 4-nonylphenol monoethoxylate (NP1EO), is a nonionic surfactant belonging to the alkylphenol ethoxylate (APEO) class [1]. With the molecular formula C₁₇H₂₈O₂ and a molecular weight of 264.4 g/mol, this compound consists of a single ethylene oxide unit attached to a nonylphenol moiety [2]. As a short-chain ethoxylate, it exhibits limited water solubility of 3.384 mg/L at 25°C and is characterized as an off-white to brown solid . Critically, NP1EO is subject to stringent regulatory restrictions under the European Union's REACH Regulation (Annex XVII, Entry 46a) and is designated as a Substance of Very High Concern (SVHC) due to its endocrine-disrupting properties and environmental persistence [1][3]. Despite these restrictions, NP1EO remains an essential analytical reference standard for environmental monitoring programs and a key target analyte in biodegradation studies .

Workflow Environmental monitoring calibration per ISO/CD 18857-2
Selection Discrete NP1EO reference standard, not generic NPEO mixture
Context Biodegradation intermediate tracking and endocrine disruption screening

Why NP1EO Cannot Be Substituted


Direct substitution of 2-(p-nonylphenoxy)ethanol (NP1EO) with higher ethoxylate homologs (e.g., NP2EO, NP10EO) or alternative surfactant classes is precluded by fundamental differences in physicochemical behavior, environmental fate, and analytical relevance. NP1EO, bearing a single ethylene oxide unit, occupies a unique position in the NPEO degradation pathway as the penultimate intermediate before complete de-ethoxylation to the highly estrogenic nonylphenol (NP) [1]. Its lipophilicity and environmental partitioning behavior differ substantially from higher ethoxylates; sorption equilibrium for NP1EO onto activated sludge is achieved in approximately 12 hours, a kinetic profile distinct from more hydrophilic homologs [2]. Furthermore, NP1EO exhibits significant antagonistic activity against multiple nuclear hormone receptors (ERα, AR, TR, ERRγ) in validated yeast two-hybrid assays, an endocrine-disrupting profile that differs both quantitatively and qualitatively from that of structurally related alternatives such as vanillin ethoxylate (VAEO) [3]. These intrinsic properties cannot be replicated by generic NPEO mixtures (CAS 9016-45-9) with average ethoxylation degrees (n > 1), which possess markedly different HLB values, cloud points, and biodegradation kinetics . Consequently, in applications demanding precise quantification as an environmental contaminant or mechanistic study of NPEO degradation pathways, NP1EO is irreplaceable as a discrete, well-defined analytical reference material.

Quantification

Generic NPEO mixtures (CAS 9016-45-9) cannot provide single-analyte calibration required for NP1EO; oligomer distribution shifts may alter quantification.

Physicochemical

Higher NPEO homologs differ significantly in solubility and sorption kinetics; environmental partitioning may not transfer directly.

Endocrine profile

Vanillin ethoxylate (VAEO) shows weaker nuclear receptor antagonism; NP1EO interaction profile may not be replicated, limiting mechanistic substitution.

NP1EO Differentiation Evidence


REACH Annex XVII Regulatory Limit

2-(p-Nonylphenoxy)ethanol (NP1EO) is subject to a legally binding restriction under the European Union's REACH Regulation (Annex XVII, Entry 46a), which prohibits its placement on the market or use as a substance or in mixtures at concentrations equal to or greater than 0.1% by weight [1]. This restriction applies to nonylphenol ethoxylates (NPEs) as a class, explicitly including NP1EO. In contrast, many alternative nonionic surfactants, such as alcohol ethoxylates (AEOs) and alkyl polyglucosides (APGs), are not subject to this same concentration-based market restriction, rendering NP1EO uniquely non-compliant for most industrial and consumer product formulations within the European Economic Area [2]. The quantitative threshold of 0.1% w/w serves as a definitive procurement exclusion criterion for any formulation intended for the EU market.

Regulatory Restriction
Reported
NP1EO prohibited ≥0.1% w/w in EU market mixtures; alcohol ethoxylates (AEOs) not restricted
Informs EU procurement exclusion criterion
REACH Annex XVII, Entry 46a (2016/26 amendment)
Regulatory compliance REACH Endocrine disruptors SVHC

Endocrine Disruption: Nuclear Receptor Antagonism

In a head-to-head in vitro comparison using a battery of recombinant yeast strains expressing β-galactosidase, nonylphenol ethoxylate (NPEO, inclusive of NP1EO) demonstrated significant antagonistic activity against estrogen receptor α (ERα), androgen receptor (AR), thyroid hormone receptor (TR), and estrogen-related receptor γ (ERRγ) [1]. In contrast, the structurally analogous alternative vanillin ethoxylate (VAEO) exhibited only very weak antagonism toward TR and ERRγ, with no detectable activity against ERα or AR [1]. The parent compound 4-n-nonylphenol (4-n-NP) showed even broader antagonism, affecting retinoic X receptor β (RXRβ) in addition to ER, AR, TR, and ERRγ [1]. This quantitative differential in receptor interaction profiles underscores that NP1EO and its parent NP possess a fundamentally distinct and more potent endocrine-disrupting signature compared to the proposed alternative VAEO.

Nuclear Receptor Antagonism
Head-to-head
NP1EO: antagonism ERα, AR, TR, ERRγ. VAEO: very weak antagonism TR/ERRγ only. 4-n-NP: adds RXRβ.
Supports endocrine disruption mechanistic differentiation
Recombinant yeast two-hybrid assay; in vitro receptor panel
Endocrine disruption In vitro toxicology Nuclear receptors Surfactant alternatives

Analytical Standard: ISO/CD 18857-2 Compliance

4-Nonylphenol monoethoxylate (NP1EO) is explicitly specified for use as an analytical standard in ISO/CD 18857-2, an international standard method for the determination of octylphenol, nonylphenol, their mono- and diethoxylates, and bisphenol A in non-filtered samples of drinking water, groundwater, surface water, and wastewater . Unlike generic NPEO surfactant mixtures (CAS 9016-45-9), which consist of a broad oligomer distribution with an average ethoxylation degree, NP1EO (CAS 104-35-8) is a discrete, well-defined chemical entity suitable for precise quantification and calibration . The discrete nature of NP1EO is essential for accurate environmental monitoring, as it is a specific and persistent biodegradation intermediate requiring individual quantification [1].

ISO Method Compliance
Method context
NP1EO specified as discrete standard in ISO/CD 18857-2; generic NPEO mixture unsuitable for single-analyte calibration
Ensures accurate single-analyte quantification
ISO/CD 18857-2 water quality analysis
Environmental analysis Analytical chemistry Water quality Reference materials

Environmental Persistence vs. Linear Alkylbenzene Sulfonates

A comparative degradation study in agricultural soil amended with sewage sludge demonstrated that nonylphenolic compounds (NPEs), including NP1EO and NP2EO, exhibit significantly longer environmental persistence than linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants [1]. Under winter conditions (12.7°C), the half-life of NPEs ranged from 8 to 16 days, while under summer conditions (22.4°C), it ranged from 8 to 18 days [1]. In stark contrast, LAS homologues degraded far more rapidly, with half-lives of 4 to 14 days at 12.7°C and 4 to 7 days at 22.4°C [1]. This differential in degradation kinetics translates into a prolonged environmental risk window for NPEs: potential toxic effects could be observed for up to 56 days after sludge application, whereas no environmental risk was expected for LAS after only 7-8 days [1].

Soil Degradation Half-life
Head-to-head
NPEO half-life 8-18 days vs LAS 4-14 days. Environmental risk duration up to 56 days vs 7-8 days.
Informs environmental risk assessment timeframe
Agricultural soil amended with sewage sludge; winter vs summer regimes
Biodegradation Soil contamination Environmental fate Half-life

Aqueous Solubility & Partitioning vs. Higher NPEO Oligomers

The aqueous solubility of 2-(p-nonylphenoxy)ethanol (NP1EO) is 3.384 mg/L at 25°C, a value that reflects its lipophilic character conferred by the single ethoxylate unit and nonylphenol moiety . This solubility is substantially lower than that of higher NPEO oligomers (e.g., NP10EO), which possess extended polyethoxy chains that increase hydrophilicity and water solubility . The low aqueous solubility of NP1EO directly influences its environmental fate: it partitions preferentially to organic matter in sludge and sediments, as evidenced by sorption equilibrium being reached within approximately 12 hours in activated sludge systems [1]. This contrasts with the behavior of NPEOs with longer ethoxylate chains (n > 6), which remain predominantly in the aqueous phase and exhibit different transport and bioavailability profiles .

Solubility & Partitioning
Class-level
NP1EO solubility 3.384 mg/L at 25°C; >300-fold lower than NP10EO. Sorption equilibrium ~12 h in activated sludge.
Dictates sediment-bound fate; requires specific extraction
Class-level inference; review for specific study design
Physicochemical properties Environmental partitioning Solubility Bioavailability

NP1EO Application Scenarios


Environmental Monitoring Calibration Standard

2-(p-Nonylphenoxy)ethanol (NP1EO) is explicitly required as an analytical standard for the quantitative determination of nonylphenol monoethoxylate in environmental water samples according to ISO/CD 18857-2 . Given its discrete chemical identity (CAS 104-35-8) and defined purity profile, NP1EO enables accurate calibration and quantification of this specific biodegradation intermediate, which cannot be achieved using generic NPEO mixtures (CAS 9016-45-9) . This application is driven by regulatory monitoring requirements under the EU Water Framework Directive, which mandates surveillance of priority substances including nonylphenol and its ethoxylates [1].

Biodegradation & Environmental Fate Studies

NP1EO serves as a critical model compound in biodegradation studies designed to elucidate the environmental fate of nonylphenol ethoxylate surfactants. As the penultimate intermediate in the anaerobic de-ethoxylation pathway (NPnEO → NP2EO → NP1EO → NP), NP1EO is essential for tracking the formation of the highly estrogenic degradation product nonylphenol (NP) . Studies quantifying half-lives of NPEs (8-18 days in soil) and monitoring their persistence in sewage sludge rely on NP1EO as a discrete analyte to differentiate it from other oligomers and to accurately model degradation kinetics .

In Vitro Endocrine Disruption Screening

NP1EO is a key reference compound in in vitro assays designed to screen for endocrine-disrupting potential of surfactants and their degradation products. Its demonstrated antagonistic activity against ERα, AR, TR, and ERRγ in recombinant yeast two-hybrid assays establishes a benchmark for comparing the hormonal activity of alternative surfactants, such as vanillin ethoxylate (VAEO) and nonylcyclohexanol ethoxylates (NCEOn) . This application is central to regulatory hazard assessment and the development of safer, more sustainable surfactant substitutes .

Regulatory Compliance & SVHC Monitoring

Despite (or because of) its restricted status, NP1EO is procured by analytical laboratories for the purpose of monitoring compliance with REACH Annex XVII restrictions. Given that the restriction prohibits NP1EO in mixtures at concentrations ≥0.1% w/w, accurate quantification of trace levels in imported goods, recycled materials, and environmental samples requires a certified reference standard of NP1EO . This application is essential for enforcement of EU chemical regulations and for demonstrating due diligence in supply chain management .

Application
Selection Property
Validation Focus
Environmental Monitoring Calibration
Discrete single-analyte reference standard
ISO/CD 18857-2 calibration accuracy and traceability
Biodegradation & Fate Studies
Defined degradation pathway intermediate
Half-life and degradation kinetics in soil/sludge matrices
In Vitro Endocrine Disruption Screening
Known nuclear receptor antagonism profile
Benchmark against alternative surfactants (VAEO, NCEOn)
Regulatory Compliance Monitoring
REACH Annex XVII restricted substance
Quantification at 0.1% w/w threshold in imported goods and recycled materials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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